![molecular formula C16H20N4O3S B2633947 N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-2-(2-methoxyphenoxy)acetamide CAS No. 2034378-87-3](/img/structure/B2633947.png)
N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-2-(2-methoxyphenoxy)acetamide
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Overview
Description
N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-2-(2-methoxyphenoxy)acetamide, also known as TAK-659, is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme involved in the signaling pathways of B cells, which play a critical role in the immune system. TAK-659 has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of B cell malignancies and autoimmune diseases.
Scientific Research Applications
- Guaifenesin Impurity B : This compound is a known impurity in guaifenesin, a common expectorant used to treat coughs and congestion. Guaifenesin Impurity B, chemically represented as 2-(2-Methoxyphenoxy)-1,3-propanediol, is an essential consideration during drug development and quality control processes . Researchers study its effects on drug stability, safety, and efficacy.
- 3-(2-Methoxyphenoxy)-1,2-propanediol : This compound is sometimes used as an anesthetic during animal surgeries. Its properties make it suitable for sedation and pain management in veterinary medicine . Researchers explore its safety profile, dosage, and potential applications in different animal species.
- 2-(2-甲氧基苯氧基)-1-(4-甲氧基苯基)乙酮 (CAS 19513-80-5) : Although not identical to the compound you mentioned, this related derivative is interesting. Researchers investigate its synthetic pathways, reactivity, and applications in organic chemistry . It may serve as a building block for more complex molecules.
- 1-(3-methoxy-phenyl)-3-naphthalen-1-yl-prope-none (MPNP) : While not the exact compound, MPNP shares structural similarities. Researchers use quantum chemical calculations (such as FT-IR, FT-Raman, NMR, and UV-Vis spectroscopy) to explore its electronic properties, stability, and reactivity . Understanding its behavior aids in predicting its behavior in various environments.
Pharmaceuticals and Drug Development
Anesthesia and Veterinary Medicine
Organic Synthesis and Chemical Reactions
Quantum Chemical Studies
Mechanism of Action
Target of action
The compound contains a thiadiazole ring, which is a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms . Compounds bearing a thiadiazole motif are fairly common in pharmacology , but without specific studies, it’s hard to predict the exact targets of this compound.
properties
IUPAC Name |
2-(2-methoxyphenoxy)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3S/c1-22-13-4-2-3-5-14(13)23-11-16(21)18-12-6-8-20(9-7-12)15-10-17-24-19-15/h2-5,10,12H,6-9,11H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKDUWYGEKXWBKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)NC2CCN(CC2)C3=NSN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-2-(2-methoxyphenoxy)acetamide |
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